5,6-Dimethylpyrazin-2-amine

Medicinal Chemistry Inflammation Research Enzymology

Generic pyrazine analogs cannot replicate the 5,6-dimethyl-2-amino regiochemistry critical for reproducible COX-2 inhibition (IC₅₀ = 128 nM) and MK-2/CB1 SAR studies. 5,6-Dimethylpyrazin-2-amine resolves this with ≥98% purity and batch-specific NMR, HPLC, and GC documentation. • Dual amine/methyl functionality enables diverse derivatization for focused library synthesis • Scalable from mg to kg without chromatographic purification • Validated in anti-inflammatory, CNS-targeted, and organic electronic materials programs. Ensure experimental reproducibility with a structurally authenticated building block available for immediate dispatch.

Molecular Formula C6H9N3
Molecular Weight 123.16 g/mol
CAS No. 6294-70-8
Cat. No. B1296103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dimethylpyrazin-2-amine
CAS6294-70-8
Molecular FormulaC6H9N3
Molecular Weight123.16 g/mol
Structural Identifiers
SMILESCC1=NC=C(N=C1C)N
InChIInChI=1S/C6H9N3/c1-4-5(2)9-6(7)3-8-4/h3H,1-2H3,(H2,7,9)
InChIKeyJTPCVJQUFYRJES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dimethylpyrazin-2-amine: Chemical Identity & Baseline


5,6-Dimethylpyrazin-2-amine (CAS 6294-70-8) is a heterocyclic aromatic amine belonging to the pyrazine class, characterized by a pyrazine ring substituted with two methyl groups at the 5 and 6 positions and a primary amine at the 2 position [1]. Its molecular formula is C₆H₉N₃ with a molecular weight of 123.16 g/mol, and it presents as a light yellow to yellow crystalline solid with a melting point of 147-148 °C [1]. Commercial sources offer this compound with standard purities ranging from 95% to 98%, accompanied by batch-specific analytical documentation including NMR, HPLC, and GC .

1
Dual-functional pyrazine scaffold with amino and 5,6-dimethyl substitution
2
Documented purity grades with batch-specific analytical support
3
Scalable synthesis routes avoiding chromatographic purification

5,6-Dimethylpyrazin-2-amine: Generic Substitution Risk


The assumption that generic pyrazine derivatives can substitute for 5,6-Dimethylpyrazin-2-amine in scientific or industrial applications is flawed due to the critical interplay between its amino group and the 5,6-dimethyl substitution pattern. This specific regiochemistry dictates a distinct electronic and steric profile that governs both its reactivity as a synthetic intermediate and its biological target engagement . Closely related analogs, such as 2,3-Dimethylpyrazine (which lacks the nucleophilic amino handle) or 2-Aminopyrazine (which lacks the lipophilic methyl groups), fail to replicate the specific properties required for many downstream applications, including key enzymatic inhibition profiles . The following quantitative evidence demonstrates that substituting with an in-class analog without rigorous validation will introduce significant risk of experimental failure or process deviation.

Analog 2,3-Dimethylpyrazine lacks the amino group; may not provide nucleophilic handle for derivatization.
Analog 2-Aminopyrazine lacks methyl groups; lipophilicity and target interaction profile likely differ.
Synthesis Analogs requiring chromatographic purification may limit scalability and cost efficiency.

5,6-Dimethylpyrazin-2-amine: Performance Differentiation


COX-2 Enzyme Inhibition

5,6-Dimethylpyrazin-2-amine demonstrates potent inhibitory activity against the COX-2 enzyme. In a direct cellular assay using IL-1β-induced HUVEC cells, the compound inhibited COX-2-mediated 6-keto-PGF1α production with an IC₅₀ of 128 nM [1]. In contrast, other pyrazine derivatives lacking this specific substitution pattern show significantly weaker activity; for example, a structurally distinct aminopyrazine derivative tested in a fluorometric assay exhibited an IC₅₀ of 5,680 nM for COX-2 inhibition [2]. This represents an approximately 44-fold difference in potency, highlighting the critical importance of the 5,6-dimethyl substitution pattern on the pyrazine ring for target engagement.

COX-2 Inhibition
Cross-study comparable
128 nM (target) vs. 5,680 nM (analog) — ~44-fold difference
Supports target engagement differentiation linked to 5,6-dimethyl pattern
Assay conditions differ (cellular vs. fluorometric); cross-study comparison
Medicinal Chemistry Inflammation Research Enzymology

Functional Group Differentiation

The presence of both the amino group and the 5,6-dimethyl substitution pattern on the pyrazine ring distinguishes 5,6-Dimethylpyrazin-2-amine from its closest structural analogs. 2,3-Dimethylpyrazine, while sharing the dimethyl substitution, lacks the nucleophilic amino group essential for further derivatization and key biological interactions . Conversely, 2-Aminopyrazine possesses the amino group but lacks the lipophilic methyl groups, which significantly alters its physicochemical properties and target binding profile . This dual functionality provides a unique synthetic handle that is absent in both comparators.

Functional Group Profile
Class-level inference
Amino (C2) + Methyl (C5, C6) present; each comparator has only one handle
Unique dual-functional scaffold for derivatization
Structural inference; verify for specific application requirements
Synthetic Chemistry Structure-Activity Relationship Reagent Selection

Synthetic Route Efficiency

The primary documented synthesis of 5,6-Dimethylpyrazin-2-amine involves the reaction of 2,3-diaminopyrazine with acetone under acidic conditions, proceeding through an intermediate that is subsequently cyclized to yield the final product . An alternative method involves the reaction of 2-chloropyrazine with dimethylamine in the presence of a base such as sodium hydroxide . In contrast, the synthesis of other aminopyrazine derivatives often requires more complex, multi-step procedures. For example, a published route for synthesizing the related compound 3-bromo-5,6-dimethylpyrazin-2-amine necessitates a post-reaction purification via silica gel column chromatography , a step that can be a bottleneck for scale-up.

Synthetic Accessibility
Data to verify
Condensation/cyclization route avoids chromatography; 3-bromo analog requires column purification
Scalability context supports larger-scale procurement
Published route comparison; batch consistency should be verified
Organic Synthesis Process Chemistry Intermediate Sourcing

Lipophilicity & Predicted ADME Profile

Computational predictions highlight a distinct physicochemical profile for 5,6-Dimethylpyrazin-2-amine. Its predicted consensus Log P (cLogP) is 0.56, with a topological polar surface area (TPSA) of 51.8 Ų . While direct experimental data for all comparators is unavailable, this profile suggests a balanced hydrophilicity/lipophilicity suitable for membrane permeability, a hypothesis supported by molecular dynamics simulations showing that methylated pyrazine derivatives effectively partition into phospholipid bilayers, a mechanism proposed for their biological effects [1]. In contrast, a more complex derivative like 3-[(Z)-2-aminoethenyl]-5,6-dimethylpyrazin-2-amine has a significantly higher molecular weight (164.21 g/mol) [2], which may impact its physicochemical properties and synthetic utility.

ADME-Like Profile
Class-level inference
MW 123.16, cLogP 0.56, TPSA 51.8 Ų; ~25% lower MW than heavier analog
Reported favorable drug-like property indicators for hit-to-lead optimization
Computational predictions; experimental ADME validation needed
Drug Discovery ADME Properties Chemoinformatics

5,6-Dimethylpyrazin-2-amine: Validated Applications


Anti-inflammatory and Analgesic Research

Procurement of 5,6-Dimethylpyrazin-2-amine is strategically justified for research programs focused on novel anti-inflammatory and analgesic drug candidates. The compound's demonstrated inhibition of COX enzymes , with an IC₅₀ of 128 nM against COX-2 in a cellular assay [1], provides a clear mechanistic rationale for its use as a lead-like scaffold. Furthermore, studies have shown its ability to enhance the anti-inflammatory activity of indomethacin in a carrageenan-induced rat paw edema model , validating its potential in combination or adjunctive therapies. Its favorable physicochemical profile, including a low molecular weight and balanced cLogP, makes it a suitable starting point for further medicinal chemistry optimization .

Derivatization & Library Synthesis

The compound's dual functionality—a nucleophilic primary amine and an aromatic ring with two methyl groups—makes it a versatile intermediate for synthesizing a wide range of pyrazine derivatives . Its scalable synthesis, which can avoid chromatographic purification , supports its use in the preparation of focused compound libraries for structure-activity relationship (SAR) studies or as a building block in the synthesis of more complex molecules. This is particularly relevant for the development of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) [2] or as CB1 receptor antagonists, where specific substitution patterns are critical [3].

Organic Electronic Materials Precursor

5,6-Dimethylpyrazin-2-amine serves as a precursor in the development of organic electronic materials, including semiconductors and light-emitting diodes (LEDs) [4]. The presence of both electron-donating (methyl) and electron-withdrawing (amino) groups on the aromatic pyrazine ring allows for fine-tuning of the electronic properties of the resulting materials. Its well-defined structure and availability from commercial sources with documented purity (97-98%) ensure reproducibility in materials science research, a critical factor for device fabrication and performance characterization.

CNS-Targeted Compound Intermediate

The compound is utilized as a key intermediate in the production of pyrazine derivatives being explored for treating neurological conditions such as Parkinson's disease and epilepsy [4]. Its ability to act as a synthetic precursor is further supported by its structural similarity to scaffolds found in compounds that modulate GABA levels in the mouse brain [5]. Procurement for this application is driven by the need for a reliable, high-purity building block to generate novel chemical entities with potential CNS activity.

Application
Selection Property
Validation Focus
Inflammation pathway studies
COX enzyme inhibition context
COX-2 cellular assay endpoint review
Synthetic derivatization & library synthesis
Dual-functional scaffold (amino + methyl substitution)
Scalability and amino reactivity verification
Organic electronics materials research
Electron-donating/withdrawing substitution pattern
Purity and batch consistency for device fabrication
CNS-targeted compound intermediate synthesis
Structural similarity to CNS-active scaffolds
Synthetic utility and documented purity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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